

# "CDK7 ligand 2" binding affinity and kinetics

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## Compound of Interest

Compound Name: CDK7 ligand 2

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An In-depth Technical Guide on the Binding Affinity and Kinetics of a Representative CDK7 Ligand: THZ1

## Introduction

Cyclin-dependent kinase 7 (CDK7) is a crucial enzyme that plays a dual role in regulating the cell cycle and gene transcription.<sup>[1][2]</sup> It acts as a CDK-activating kinase (CAK), phosphorylating other CDKs to control cell cycle progression, and as a component of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II) to initiate transcription.<sup>[2][3][4]</sup> Given its central role in processes frequently deregulated in cancer, CDK7 has emerged as a significant target for therapeutic intervention.

The term "**CDK7 ligand 2**" is often used to describe a chemical moiety for building PROteolysis Targeting Chimeras (PROTACs) and does not refer to a single, well-characterized molecule with extensive public data. This guide, therefore, focuses on THZ1, a potent and selective covalent inhibitor of CDK7, as a representative ligand to provide researchers, scientists, and drug development professionals with a detailed understanding of the principles and methodologies for characterizing such compounds.<sup>[5][6][7]</sup> THZ1 achieves its high potency and selectivity by forming an irreversible covalent bond with a unique cysteine residue (Cys312) located near the ATP-binding pocket of CDK7.<sup>[3][5][6]</sup>

## Binding Affinity and Kinetics

The interaction of THZ1 with CDK7 is characterized by high affinity and a covalent, irreversible binding mechanism. This leads to sustained and potent inhibition of the kinase's activity.

### Quantitative Binding Affinity Data

The affinity of THZ1 for CDK7 has been determined using various biochemical assays. The half-maximal inhibitory concentration (IC50) and dissociation constant (Kd) values highlight its potency.

Parameter	Value (nM)	Assay Type	Target Complex	Reference(s)
IC50	3.2	In Vitro Kinase Assay	Recombinant CDK7	[1][5][6][7]
Kd	3.2	LanthaScreen® Eu Kinase Binding Assay	Recombinant CDK7	[8]
Cellular IC50	0.55 - 101.2	Cell Viability/Proliferation Assays	Varies by cell line (e.g., Jurkat, Loucy, NALM6)	[6][9]

### Binding Kinetics and Covalent Inhibition

THZ1's mechanism involves time-dependent, irreversible inhibition, a hallmark of covalent inhibitors. Its acrylamide moiety forms a permanent bond with Cys312 of CDK7.[3]

Parameter	Description	Evidence/Value	Reference(s)
Mechanism	Covalent, Irreversible	Forms a covalent bond with Cysteine 312 (Cys312) on CDK7.	[3][4][10]
Time-Dependence	Inhibitory activity increases with longer pre-incubation times before ATP addition.	Confirmed via LanthaScreen® and in vitro kinase assays.	[11][12]
Kinetic Rate (k <sub>inact</sub> )	A related, faster-acting inhibitor (YKL-5-124) has a k <sub>inact</sub> of 103 μM <sup>-1</sup> s <sup>-1</sup> , compared to ~9 μM <sup>-1</sup> s <sup>-1</sup> for THZ1, providing a kinetic benchmark.	Comparative kinetic analysis.	[13]
Irreversibility	Inhibition is sustained even after the compound is removed from the surrounding medium.	Demonstrated in cellular washout experiments.	[12]

## Experimental Protocols

The following protocols provide detailed methodologies for characterizing the binding affinity and kinetics of covalent CDK7 inhibitors like THZ1.

### In Vitro Kinase Inhibition Assay (IC<sub>50</sub> Determination)

This assay directly measures the enzymatic activity of CDK7 in the presence of an inhibitor.

- Objective: To determine the concentration of the inhibitor required to reduce CDK7 kinase activity by 50%.
- Materials:

- Recombinant human CDK7/Cyclin H/MAT1 complex.[4]
- Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl<sub>2</sub>, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).[4]
- ATP solution.
- Substrate: A peptide derived from the RNA Polymerase II CTD.[4][10]
- THZ1 (or test compound) serially diluted in DMSO.
- Detection Reagent: ADP-Glo™ Kinase Assay kit, which measures ADP production as a proxy for kinase activity.[4]
- 384-well plates.
- Procedure:
  - Prepare serial dilutions of THZ1 in DMSO.
  - In a 384-well plate, add the kinase buffer, the diluted THZ1, and the CDK7 enzyme solution.
  - To assess time-dependent inhibition, pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 60 minutes) at room temperature.[11]
  - Initiate the kinase reaction by adding the substrate/ATP solution. The final ATP concentration should be close to its Michaelis constant (K<sub>m</sub>) for CDK7.[4][10]
  - Allow the reaction to proceed for a set time (e.g., 1 hour) at 30°C.[4]
  - Stop the reaction and add the ADP-Glo™ detection reagents according to the manufacturer's protocol.
  - Measure the resulting luminescence using a plate reader.
  - Calculate the percent inhibition for each THZ1 concentration relative to a DMSO vehicle control and fit the data to a dose-response curve to determine the IC<sub>50</sub> value.[4]

## LanthaScreen® Eu Kinase Binding Assay (Kd Determination)

This assay measures the binding affinity of the inhibitor to the kinase directly.

- Objective: To determine the dissociation constant (Kd) and confirm time-dependent binding.
- Methodology: This is a proprietary time-resolved fluorescence resonance energy transfer (TR-FRET) assay. It involves a europium-labeled anti-tag antibody that binds to the kinase and a fluorescently labeled ATP-competitive tracer that binds to the kinase's active site. An inhibitor will displace the tracer, leading to a decrease in the FRET signal.
- Procedure:
  - The recombinant CDK7 complex is incubated with the Eu-labeled antibody, the fluorescent tracer, and varying concentrations of THZ1.[\[12\]](#)
  - To demonstrate time-dependence, measurements are taken at multiple time points (e.g., 20, 60, and 180 minutes).[\[11\]](#)[\[12\]](#)
  - The TR-FRET signal is read on a compatible plate reader.
  - The data is used to calculate the affinity (Kd) of THZ1 for CDK7. A decrease in the apparent affinity over time is indicative of covalent bond formation.[\[12\]](#)

## Cellular Washout Assay (Confirmation of Irreversibility)

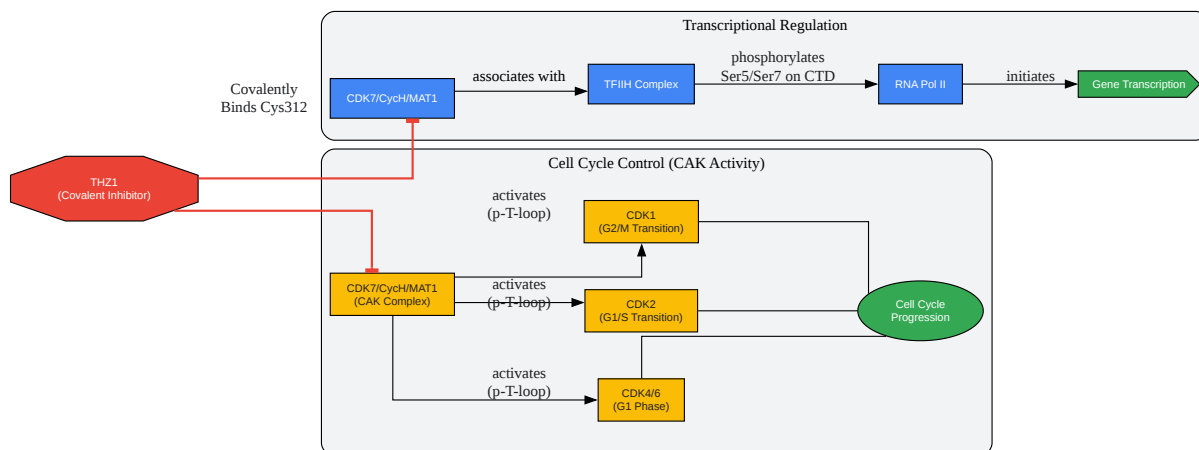
This experiment is crucial for demonstrating that an inhibitor binds irreversibly within a cellular context.

- Objective: To assess whether the inhibition of CDK7's downstream signaling is sustained after the removal of the inhibitor.
- Procedure:
  - Culture cells (e.g., Jurkat T-ALL cells) and treat them with a potent concentration of THZ1 or a DMSO control for a sufficient duration (e.g., 4 hours) to ensure target engagement.  
[\[12\]](#)

- Washout Step: Remove the inhibitor-containing medium, wash the cells multiple times with fresh, pre-warmed medium to remove any unbound compound.
- Resuspend the cells in fresh, inhibitor-free medium.
- Collect cell samples at various time points post-washout (e.g., 0, 2, 4, 6 hours).[12]
- Prepare cell lysates and perform Western blotting to analyze the phosphorylation status of CDK7 substrates, such as Serine 5 on the RNAPII CTD.[12]
- Sustained suppression of RNAPII phosphorylation at later time points, long after the compound has been washed away, confirms irreversible inhibition.[12]

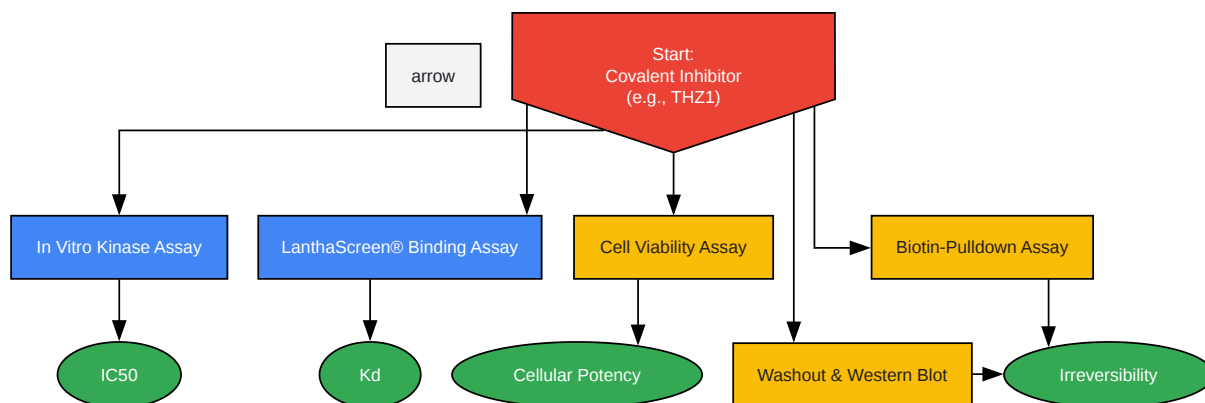
## Visualizations

Diagrams are essential for illustrating the complex biological pathways and experimental procedures involved in CDK7 inhibitor characterization.



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**Caption:** Dual roles of CDK7 in transcription and cell cycle, and its inhibition by THZ1.



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**Caption:** Workflow for characterizing a covalent CDK7 inhibitor like THZ1.

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